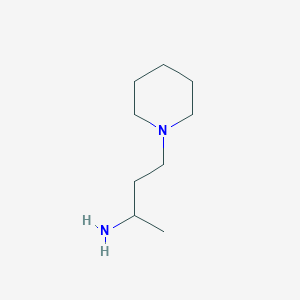

4-(Piperidin-1-YL)butan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-1-ylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(10)5-8-11-6-3-2-4-7-11/h9H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSYXGNAAHBZSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588452 | |

| Record name | 4-(Piperidin-1-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13022-89-4 | |

| Record name | α-Methyl-1-piperidinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13022-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Piperidin-1-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Research Landscape and Scholarly Context of 4 Piperidin 1 Yl Butan 2 Amine

Current State of Research and Identified Knowledge Gaps

Direct scholarly research on 4-(Piperidin-1-YL)butan-2-amine is sparse. The compound is primarily available through chemical suppliers as a research chemical, indicating its use as a building block or intermediate in organic synthesis. alfa-chemistry.com A significant portion of the available information pertains to its ketone precursor, 4-(Piperidin-1-yl)butan-2-one (B2828204). This ketone is recognized as a versatile intermediate in medicinal chemistry, largely due to the presence of the piperidine (B6355638) moiety, which is known to facilitate interactions with biological targets like enzymes and receptors. Derivatives of this ketone have been explored for pharmacological applications, including as potential fungicides and enzyme inhibitors.

The primary knowledge gap is the lack of published studies focusing specifically on the synthesis, characterization, and biological evaluation of this compound. While the synthesis can be inferred from its ketone precursor—likely through reductive amination—detailed investigations into its specific pharmacological properties or applications are not readily found in current scientific literature. Its potential as a primary amine that can undergo further chemical modifications remains largely unexplored in an academic context.

Historical Trajectories of Related Chemical Architectures in Scientific Inquiry

The scientific interest in this compound can be understood by examining the historical importance of its constituent chemical architectures: the piperidine ring and the aliphatic amine chain.

The piperidine scaffold is a cornerstone in medicinal chemistry and natural product synthesis. nih.govnih.gov It is a six-membered nitrogen-containing heterocycle present in a vast number of alkaloids and pharmaceuticals, exhibiting a wide range of biological activities. nih.govijnrd.org Historically, piperidine alkaloids, naturally occurring in plants like black pepper, have been subjects of intense study, leading to the discovery of compounds with anti-inflammatory, anti-cancer, and anti-diabetic properties, among others. ijnrd.orgajchem-a.com The development of synthetic methods to create substituted piperidines has been a major focus in organic chemistry for decades, driven by the need to create novel therapeutic agents. nih.govdtic.mil

Similarly, aliphatic amines are fundamental building blocks in the chemical and pharmaceutical industries. alkylamines.com Their basicity and nucleophilicity make them key reactants in the synthesis of a multitude of more complex molecules. The study of simple amine structures has led to the development of numerous drugs and agrochemicals. alkylamines.comacs.org

The compound this compound represents a convergence of these two historically significant chemical motifs. Its structure combines the proven biological relevance of the piperidine ring with a flexible aliphatic amine chain, making it a potentially valuable fragment for modern drug discovery and combinatorial chemistry.

Methodological Paradigms Employed in Prior Research on Analogous Compounds

The methodologies used to study compounds analogous to this compound are well-established and provide a clear framework for future research on this specific molecule.

Synthesis: The synthesis of the piperidine core itself has been approached through various routes, including the hydrogenation of pyridine (B92270) derivatives, cycloaddition reactions, and intramolecular cyclizations. nih.govdtic.mil For the immediate precursor, 4-(Piperidin-1-yl)butan-2-one, a common synthetic method involves the reaction of piperidine with 4-chlorobutan-2-one. The subsequent conversion of this ketone to the target amine, this compound, would typically be achieved through reductive amination.

Analytical Characterization: A suite of standard analytical techniques is employed for the structural elucidation and quantification of piperidine-containing compounds.

High-Performance Liquid Chromatography (HPLC): This is a prevalent method for both the qualitative and quantitative analysis of piperidine derivatives, such as piperine (B192125) in natural extracts. nih.govresearchgate.net

Mass Spectrometry (MS): Techniques like Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) are critical for characterizing the structure and fragmentation patterns of piperidine alkaloids. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is fundamental for the detailed structural elucidation of novel synthetic compounds.

Spectroscopy and Diffraction: Other methods, including UV/vis spectroscopy, infrared (IR) spectroscopy, and single-crystal X-ray diffraction, have been used to investigate the properties of related piperidine salts and derivatives in great detail. taylorandfrancis.com

These established methodological paradigms provide a robust toolkit for any future scholarly investigation into the synthesis, properties, and potential applications of this compound.

Synthetic Methodologies and Chemical Transformations of 4 Piperidin 1 Yl Butan 2 Amine

Established Synthetic Pathways for 4-(Piperidin-1-yl)butan-2-amine

The most common and practical laboratory synthesis of this compound is typically achieved through a two-step process. This process begins with the synthesis of a ketone intermediate, which is subsequently converted to the target primary amine.

A widely used method involves the initial preparation of 4-(piperidin-1-yl)butan-2-one (B2828204). This is accomplished via a nucleophilic substitution reaction between piperidine (B6355638) and 4-chlorobutan-2-one, often performed under basic conditions in a suitable solvent like ethanol (B145695) and heated to reflux.

Following the synthesis and purification of the ketone intermediate, the final step is the conversion of the carbonyl group to an amine. A primary method for this transformation is reductive amination. mdpi.com This reaction involves treating 4-(piperidin-1-yl)butan-2-one with an ammonia (B1221849) source in the presence of a reducing agent. Common laboratory reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. mdpi.com An alternative approach is catalytic hydrogenation, where the ketone reacts with ammonia and hydrogen gas in the presence of a metal catalyst.

Regioselectivity in the synthesis of this compound is inherently controlled by the choice of starting materials. The reaction of piperidine with 4-chlorobutan-2-one ensures the piperidine ring is attached at the C4 position of the butane (B89635) chain, establishing the desired constitutional isomer.

The synthesis presents a stereochemical challenge as the C2 carbon of the butane chain is a chiral center. Non-stereoselective synthetic methods, such as standard reductive amination with sodium triacetoxyborohydride, will produce a racemic mixture of (R)- and (S)-enantiomers. Achieving stereoselectivity to produce a single enantiomer requires specialized approaches.

Biocatalytic Reductive Amination: A highly effective and stereoselective method involves the use of enzymes. Amine dehydrogenases (AmDHs) can catalyze the reductive amination of a ketone to a chiral amine with high enantiomeric excess. researchgate.net By selecting the appropriate enzyme, it is possible to synthesize either the (S)- or (R)-enantiomer of this compound from its ketone precursor with high purity. researchgate.net

Chiral Auxiliaries: Another strategy involves the use of a chiral auxiliary. The ketone precursor could be reacted with a chiral amine to form a chiral imine or enamine, which is then reduced. The diastereoselectivity of the reduction is guided by the chiral auxiliary, which is subsequently cleaved to yield the enantiomerically enriched target amine.

Asymmetric Hydrogenation: The direct asymmetric hydrogenation of an intermediate imine using a chiral catalyst (e.g., a rhodium or iridium complex with a chiral ligand) can also provide access to enantiomerically pure amines.

The development of practical and highly regio- and stereoselective syntheses for substituted piperidines is an active area of research in organic chemistry. nih.gov

Optimizing the synthesis of this compound involves refining various parameters in both the formation of the ketone intermediate and the final reductive amination step to maximize product yield and chemical purity. nih.govresearchgate.net

For the initial nucleophilic substitution, key variables include reaction temperature, time, and the choice of solvent. The stoichiometry of the reactants, such as using a slight excess of piperidine, can also be adjusted to ensure complete consumption of the chloroketone.

In the reductive amination step, the choice of reducing agent is critical. While powerful agents like lithium aluminum hydride would reduce the ketone to an alcohol, milder reagents like sodium triacetoxyborohydride are preferred for reductive aminations. mdpi.com The reaction's pH, temperature, and the concentration of the ammonia source must be carefully controlled to favor imine formation and subsequent reduction while minimizing side reactions.

Purification is essential for obtaining a high-purity product. Flash column chromatography is a common method used to separate the desired amine from unreacted starting materials, by-products, and residual reagents. mdpi.com Reaction progress is typically monitored using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time. nih.gov

Table 1: Key Parameters for Synthesis Optimization

| Parameter | Step 1: Ketone Synthesis | Step 2: Reductive Amination | Rationale for Optimization |

|---|---|---|---|

| Temperature | Reflux | Room Temperature or below | Controls reaction rate and minimizes side product formation. |

| Solvent | Ethanol, THF | THF, Methanol (B129727) | Affects solubility of reactants and can influence reaction pathways. |

| Reagent Stoichiometry | Piperidine:Chloroketone Ratio | Ketone:Ammonia:Reducing Agent Ratio | Maximizes conversion of limiting reagent and yield. |

| pH Control | - | Mildly acidic (e.g., using AcOH) | Facilitates imine formation without deactivating the amine. |

| Purification Method | Extraction, Distillation | Flash Column Chromatography | Isolates the target compound with high purity. mdpi.com |

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safer. acs.orgyoutube.com These principles can be applied to the synthesis of this compound to create a more sustainable process.

Atom Economy : This principle encourages maximizing the incorporation of all materials used in the process into the final product. acs.org Addition reactions, for example, have 100% atom economy. While the synthesis of this amine involves substitution and reduction, choosing pathways that minimize by-products is crucial. Catalytic hydrogenation, where the only by-product is water, is preferable to using stoichiometric borohydride (B1222165) reagents which generate boron-containing waste. youtube.com

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can carry out a reaction many times. youtube.com Employing a reusable metal catalyst for the reductive amination step or using biocatalysis (enzymes) aligns with this principle. researchgate.net

Safer Solvents and Auxiliaries : The synthesis should aim to avoid or reduce the use of hazardous solvents. youtube.com Assessing the environmental impact of solvents like ethanol, THF, and methanol and opting for greener alternatives where possible is a key consideration.

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. youtube.com The development of catalysts that are highly active under mild conditions contributes to the energy efficiency of the synthesis.

Waste Prevention : Designing syntheses to prevent waste is a core tenet of green chemistry. acs.org One-pot procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly reduce waste and improve efficiency. organic-chemistry.orgbeilstein-journals.org

Derivatization Strategies and Analogue Synthesis for this compound

This compound serves as a versatile scaffold for the synthesis of a wide range of analogues. Modifications can be made to the piperidine ring or the butane-amine side chain to explore structure-activity relationships for various biological targets.

The piperidine ring itself offers several opportunities for chemical modification, although derivatization typically occurs at the nitrogen atom of a precursor before the final side chain is attached. For instance, in the synthesis of related compounds, the piperidine nitrogen is often a key point for introducing a variety of substituents to modulate pharmacological properties. nih.gov

N-Substituted Precursors : A common strategy involves starting with N-substituted piperidin-4-one precursors. Reductive amination of these ketones with an appropriate amine can lead to a diverse library of compounds with modifications on the piperidine nitrogen. mdpi.com

Ring Construction : More complex analogues can be created by building the piperidine ring from acyclic precursors. Methods like the Dieckmann condensation can be used to construct the piperidone ring system, allowing for the incorporation of substituents at various positions on the ring. beilstein-journals.orgdtic.mil

Spirocyclization : Advanced synthetic strategies can be employed to create more rigid structures, such as introducing a spirocyclic ring onto the piperidine moiety, a technique used in the development of novel DPP-4 inhibitors. beilstein-journals.org

The primary amine on the butane side chain is a highly versatile functional group that can undergo a multitude of chemical transformations to yield a diverse array of derivatives. mnstate.edu

N-Acylation : The primary amine can be readily acylated by reacting it with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This is a common method for analogue synthesis. nih.gov

N-Alkylation/N-Arylation : The amine can be alkylated using alkyl halides to produce secondary and tertiary amines. Under appropriate conditions, such as in a Buchwald-Hartwig amination, it can also be arylated.

Schiff Base Formation : Reaction with aldehydes or ketones yields imines (Schiff bases), which can be stable compounds themselves or can be further reduced to provide access to more complex secondary amines. mnstate.edu

Sulfonamide Formation : Treatment with sulfonyl chlorides in the presence of a base will convert the primary amine into a sulfonamide derivative.

Table 2: Common Derivatization Reactions of the Primary Amine

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| N-Acylation | Acyl Chloride (R-COCl) / Base | Amide |

| N-Alkylation | Alkyl Halide (R-X) / Base | Secondary Amine |

| Reductive Amination | Aldehyde (R-CHO) / Reducing Agent | Secondary Amine |

| Sulfonamide Formation | Sulfonyl Chloride (R-SO₂Cl) / Base | Sulfonamide |

Exploration of Advanced Coupling and Functionalization Reactions

The primary amine group in this compound is a key handle for a variety of advanced coupling and functionalization reactions. These transformations are crucial for building molecular complexity and synthesizing derivatives with potential therapeutic applications.

Amide Bond Formation: The primary amine readily undergoes acylation with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides) to form amides. libretexts.orgfishersci.co.uk This is one of the most fundamental and widely used reactions in medicinal chemistry. rsc.org Various coupling reagents can be employed to facilitate the reaction between a carboxylic acid and the amine, minimizing the need for harsh conditions and preserving stereochemistry when applicable. fishersci.co.ukacs.orgorganic-chemistry.org

Table 1: Exemplary Amide Coupling Reactions with this compound

| Carboxylic Acid/Derivative | Coupling Reagent/Conditions | Product | Reference |

| Benzoic Acid | DCC, HOBt, DMF | N-(1-methyl-3-(piperidin-1-yl)propyl)benzamide | mdpi.com |

| Acetic Anhydride | Pyridine (B92270), DCM | N-(1-methyl-3-(piperidin-1-yl)propyl)acetamide | libretexts.org |

| 4-Chlorobenzoyl chloride | Triethylamine, DCM | 4-Chloro-N-(1-methyl-3-(piperidin-1-yl)propyl)benzamide | fishersci.co.uk |

| Propionic Acid | T3P, Pyridine | N-(1-methyl-3-(piperidin-1-yl)propyl)propionamide | organic-chemistry.org |

N-Alkylation and N-Arylation: The nucleophilic primary amine can be alkylated or arylated to yield secondary amines. Direct alkylation with alkyl halides can be challenging to control, often leading to overalkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. wikipedia.orgrsc.org However, selective mono-alkylation can be achieved under specific conditions, for instance by using the amine hydrobromide salt in a competitive deprotonation/protonation strategy. rsc.orgrsc.orgresearchgate.net Reductive amination, reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent, is another powerful method for controlled N-alkylation. masterorganicchemistry.com

N-arylation, the formation of a bond between the amine nitrogen and an aromatic ring, is typically accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgcmu.edu This reaction is highly versatile and tolerates a wide range of functional groups on both the amine and the aryl halide. organic-chemistry.org Metal-free arylation methods using activated aryl systems have also been developed. nih.govacs.org

Table 2: Potential Functionalization Reactions of this compound

| Reaction Type | Reagents | Product Type | General Reference |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary Amine | masterorganicchemistry.comcommonorganicchemistry.com |

| N-Alkylation (Direct) | Alkyl Halide, CsOH | Secondary Amine | organic-chemistry.org |

| N-Arylation (Buchwald-Hartwig) | Aryl Bromide, Pd Catalyst, Base | Secondary Aryl Amine | cmu.edu |

| N-Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide | nih.gov |

Investigation of By-product Formation and Purity Control during Synthesis

The synthesis of this compound is commonly achieved through the reductive amination of 4-(piperidin-1-yl)butan-2-one. nih.gov This one-pot reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. wikipedia.orglibretexts.org While efficient, this method can lead to the formation of specific by-products that necessitate robust purification strategies. designer-drug.com

By-product Formation: The primary challenge in the synthesis of primary amines via reductive amination is overalkylation. designer-drug.com The newly formed primary amine product is itself a nucleophile and can react with the starting ketone to form a secondary amine. This secondary amine can, in turn, react further to produce a tertiary amine. The extent of this overalkylation depends on the reaction conditions, including the stoichiometry of the reactants and the nature of the reducing agent. masterorganicchemistry.com

For instance, using a combination of titanium(IV) isopropoxide and sodium borohydride with an ammonium chloride/triethylamine mixture as the ammonia source has been shown to be effective in minimizing over-alkylation in the synthesis of primary amines from ketones. designer-drug.com

Table 3: Common By-products in the Synthesis of this compound

| By-product Name | Formation Pathway |

| Bis(1-methyl-3-(piperidin-1-yl)propyl)amine | Reaction of this compound with 4-(piperidin-1-yl)butan-2-one followed by reduction. |

| 4-(Piperidin-1-yl)butan-2-ol | Direct reduction of the starting ketone, 4-(piperidin-1-yl)butan-2-one, by the reducing agent. |

| Unreacted 4-(piperidin-1-yl)butan-2-one | Incomplete reaction. |

Purity Control: Achieving high purity of the final product requires effective separation of the desired primary amine from unreacted starting materials and the various by-products. Several methods are employed for this purpose:

Acid-Base Extraction: This is a classic and effective technique for purifying amines. The crude reaction mixture is dissolved in an organic solvent, and the organic layer is washed with an acidic aqueous solution (e.g., dilute HCl). rochester.edu The basic amines are protonated and move into the aqueous layer, leaving non-basic impurities (like the unreacted ketone or the alcohol by-product) in the organic layer. The aqueous layer is then separated, and the pH is raised by adding a base (e.g., NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. google.comgoogle.com

Chromatography: For more challenging separations, column chromatography is a powerful tool. Reversed-phase chromatography using C18-functionalized silica (B1680970) gel can be particularly effective for purifying polar compounds like amines. teledyneisco.com The choice of solvents and the use of additives like trifluoroacetic acid (TFA) can be optimized to achieve excellent separation. teledyneisco.com

Distillation: If the amine is thermally stable, fractional distillation under reduced pressure can be used to separate it from less volatile or more volatile impurities.

The selection of the purification method depends on the scale of the synthesis and the specific impurity profile of the crude product. Often, a combination of these techniques is required to achieve the desired level of purity for subsequent applications.

Advanced Structural and Conformational Analysis of 4 Piperidin 1 Yl Butan 2 Amine

High-Resolution Spectroscopic Characterization Beyond Basic Identification

Modern spectroscopic methods offer a powerful lens through which to view the intricate structural details of molecules in both solution and solid states. For 4-(piperidin-1-yl)butan-2-amine, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Circular Dichroism (CD) spectroscopy provide a wealth of information far exceeding simple identification.

Nuclear Magnetic Resonance (NMR) Spectroscopic Insights into Solution-State Structures

NMR spectroscopy is an indispensable tool for elucidating the solution-state structure of organic molecules. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecular framework and its dynamic behavior can be constructed.

Detailed proton (¹H) and carbon-¹³ (¹³C) NMR data provide a foundational map of the molecule's connectivity. While specific spectral data for this compound is not widely published in publicly available literature, typical chemical shift ranges for analogous structures can be inferred. For instance, in similar piperidine-containing compounds, the protons on the piperidine (B6355638) ring typically appear in the 1.4-1.6 ppm and 2.3-2.6 ppm regions of the ¹H NMR spectrum. The protons on the butyl chain would exhibit distinct signals depending on their proximity to the amine and piperidine groups.

Advanced NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be instrumental in definitively assigning each proton and carbon signal. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space correlations, offering insights into the preferred conformational arrangement of the butyl chain relative to the piperidine ring in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine C2'/C6' | 2.3 - 2.6 | 54 - 56 |

| Piperidine C3'/C5' | 1.5 - 1.7 | 26 - 28 |

| Piperidine C4' | 1.4 - 1.6 | 24 - 26 |

| Butyl C4 | 2.2 - 2.5 | 58 - 62 |

| Butyl C3 | 1.5 - 1.8 | 30 - 35 |

| Butyl C2 | 2.8 - 3.2 | 45 - 50 |

| Butyl C1 (CH₃) | 1.0 - 1.3 | 20 - 25 |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their local environment. These two methods are complementary, as their selection rules differ. acs.org

For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. spectroscopyonline.com The C-H stretching vibrations of the piperidine and butyl groups would be observed between 2850 and 3000 cm⁻¹. The C-N stretching vibrations would fall in the 1000-1250 cm⁻¹ range. The N-H bending (scissoring) vibration of the primary amine is expected around 1590-1650 cm⁻¹.

Raman spectroscopy would provide complementary information. While N-H and O-H stretches are often weak in Raman spectra, the C-H and C-C skeletal vibrations of the aliphatic rings and chains typically show strong signals, aiding in the conformational analysis. acs.orgamericanpharmaceuticalreview.com Differences in the vibrational spectra can be used to identify different polymorphic forms of the compound. americanpharmaceuticalreview.com

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| N-H (Amine) | Bending | 1590 - 1650 |

| C-N | Stretching | 1000 - 1250 |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis

The presence of a stereocenter at the C2 position of the butyl chain makes this compound a chiral molecule, existing as a pair of enantiomers. Circular dichroism (CD) and optical rotatory dispersion (ORD) are powerful chiroptical techniques used to study such molecules. libretexts.orgnih.govlibretexts.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org An optically active compound will exhibit a unique CD spectrum with positive or negative peaks (known as Cotton effects) in the region of its UV-Vis absorption bands. libretexts.org ORD, on the other hand, measures the change in the angle of rotation of plane-polarized light as a function of wavelength. libretexts.org

For this compound, the chromophores are the amine and piperidine functional groups, which absorb in the far-UV region. The CD and ORD spectra of the individual enantiomers would be mirror images of each other. These techniques are highly sensitive to the stereochemical environment and can be used to determine the absolute configuration of the chiral center, often by comparison with the spectra of structurally related compounds of known configuration. The conformation of the molecule can also influence the CD and ORD spectra, providing another avenue for conformational analysis. nih.gov

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides the most definitive and high-resolution structural information for a molecule in its solid, crystalline state. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of atoms in the crystal lattice.

Conformational Analysis and Energy Landscape Exploration via Experimental and Computational Approaches

Experimental data from NMR spectroscopy, particularly NOE data and coupling constants, can provide information about the predominant conformations in solution. For example, the magnitude of three-bond proton-proton coupling constants (³JHH) can be related to the dihedral angle between the protons via the Karplus equation, offering insights into the rotamer populations of the butyl chain.

Computational methods, such as molecular mechanics and quantum chemistry calculations (e.g., Density Functional Theory - DFT), are powerful tools for exploring the conformational energy landscape. researchgate.netevitachem.com By systematically rotating the rotatable bonds in the molecule, a potential energy surface can be generated, identifying the low-energy, stable conformers. These calculations can also predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for validation. researchgate.net For acyclic systems, staggered conformations are generally preferred over eclipsed conformations to minimize torsional strain. acs.org The analysis of biaryl systems and arylpiperidines in the Cambridge Structural Database provides a basis for understanding the conformational preferences in similar fragments. acs.org

Through this integrated approach, a detailed understanding of the conformational preferences and the dynamic behavior of this compound can be achieved, providing a crucial foundation for understanding its chemical and physical properties.

Theoretical and Computational Chemistry of 4 Piperidin 1 Yl Butan 2 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are pivotal in understanding the intrinsic properties of 4-(Piperidin-1-YL)butan-2-amine at the electronic level. These methods provide insights into the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized molecular geometry. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Key electronic properties that can be elucidated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Furthermore, the distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution across the molecule. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the piperidine (B6355638) ring and the amine group, indicating their role as potential hydrogen bond acceptors and sites of protonation. Positive potential (blue) would be expected around the hydrogen atoms attached to the nitrogen and carbon atoms.

Note: The values in this table are hypothetical and represent typical ranges for similar amine-containing organic molecules. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

The conformational flexibility of the butyl chain and the piperidine ring in this compound is significant. Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of the molecule over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal the preferred conformations in different environments, such as in a vacuum or in various solvents.

Furthermore, MD simulations are invaluable for studying solvent interactions. By simulating this compound in an aqueous environment, one can analyze the radial distribution functions of water molecules around the amine and piperidine nitrogen atoms, providing a detailed picture of the hydration shell and hydrogen bonding patterns.

In Silico Prediction of Potential Binding Sites and Ligand-Receptor Interactions (Research Context)

In the context of drug discovery and design, in silico methods are frequently used to predict how a ligand like this compound might interact with a biological target, such as a protein receptor or enzyme. Molecular docking is a primary technique used for this purpose.

Docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a scoring function that estimates the binding affinity.

For this compound, docking studies could be performed against various receptors where piperidine-containing molecules have shown activity, such as the CCR5 receptor. nih.govnih.gov The results of such a study would highlight key interactions, such as hydrogen bonds between the amine group and polar residues in the binding pocket, or hydrophobic interactions involving the piperidine ring and the butyl chain. These predictions can guide the synthesis of more potent and selective analogs. nih.gov

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling Frameworks

Chemoinformatics applies computational and informational techniques to a range of problems in the field of chemistry. For a compound like this compound, chemoinformatic tools can be used to calculate a wide array of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, including topological, electronic, and steric properties.

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com If a set of piperidine derivatives, including this compound, were to be synthesized and tested for a specific biological activity, a QSAR model could be developed.

Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that can be employed. nih.gov These methods generate 3D fields around a set of aligned molecules to represent their steric and electrostatic properties. A statistical model is then built to correlate these fields with the observed biological activity. The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds and to generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. nih.govtandfonline.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Mechanistic Studies and Reaction Pathways Involving 4 Piperidin 1 Yl Butan 2 Amine

Investigation of Reaction Mechanisms in its Synthesis and Degradation Pathways

The synthesis and degradation of 4-(piperidin-1-yl)butan-2-amine are governed by fundamental organic reaction mechanisms.

Synthesis Pathway:

A primary route for the synthesis of this compound involves a two-step process starting from precursors like 4-chlorobutan-2-one and piperidine (B6355638).

Nucleophilic Substitution: The first step is the formation of the intermediate, 4-(piperidin-1-yl)butan-2-one (B2828204). nih.gov This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in 4-chlorobutan-2-one. This typically occurs under basic conditions to neutralize the formed HCl.

Reductive Amination: The subsequent and final step is the conversion of the ketone intermediate, 4-(piperidin-1-yl)butan-2-one, to the target amine, this compound. This is achieved through reductive amination. The ketone is reacted with an ammonia (B1221849) source in the presence of a reducing agent. The mechanism involves the initial formation of an imine or enamine intermediate, which is then reduced to the final amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. acs.org

Table 1: Synthesis Pathway of this compound

| Step | Reaction | Reactants | Product | Mechanism |

| 1 | Formation of Ketone Intermediate | 4-chlorobutan-2-one, Piperidine | 4-(piperidin-1-yl)butan-2-one | Nucleophilic Aliphatic Substitution |

| 2 | Formation of Final Amine | 4-(piperidin-1-yl)butan-2-one, Ammonia/Amine source, Reducing Agent (e.g., NaBH₄) | This compound | Reductive Amination |

Degradation Pathways:

While specific degradation studies on this compound are not extensively documented, potential degradation pathways can be inferred based on its functional groups (a secondary amine and a tertiary amine within the piperidine ring).

Oxidation: The secondary amine group is susceptible to oxidation, which could lead to the formation of corresponding imines or hydroxylamines, and potentially further degradation products.

N-Dealkylation: The piperidine ring could undergo metabolic N-dealkylation, a common pathway for many piperidine-containing compounds in biological systems. This would involve the enzymatic removal of the butyl-2-amine side chain.

Ring Opening: Under certain conditions, the piperidine ring itself could undergo oxidative cleavage.

Elucidation of Molecular Recognition Mechanisms with Biological Macromolecules

The potential interaction of this compound with biological macromolecules such as proteins and enzymes is dictated by its structural features, which allow for various non-covalent interactions. beilstein-journals.org The piperidine ring is a common motif in medicinal chemistry known to contribute to binding affinity.

Hydrogen Bonding: The primary amine group (-NH2) is a key participant in hydrogen bonding, capable of acting as both a hydrogen bond donor (through its N-H bonds) and a hydrogen bond acceptor (through the lone pair on the nitrogen atom). The nitrogen atom within the piperidine ring can also act as a hydrogen bond acceptor.

Electrostatic and Cation-π Interactions: Under physiological pH, the primary amine group is expected to be protonated, forming a positively charged ammonium (B1175870) ion (-NH3+). This allows for strong electrostatic (ionic) interactions with negatively charged residues on a macromolecule, such as aspartate or glutamate. Furthermore, this cationic center can engage in cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. beilstein-journals.org

Hydrophobic Interactions: The piperidine ring and the hydrocarbon backbone (the butyl chain) are nonpolar and can participate in hydrophobic interactions, fitting into nonpolar pockets or cavities within a biological target.

Table 2: Potential Molecular Recognition Interactions

| Interaction Type | Structural Feature Involved | Potential Macromolecule Partner |

| Hydrogen Bond (Donor) | Primary Amine (-NH₂) | Oxygen/Nitrogen atoms in amino acid residues (e.g., Asp, Glu, Ser) |

| Hydrogen Bond (Acceptor) | Primary Amine (-NH₂), Piperidine Nitrogen | Hydrogen atoms in amino acid residues (e.g., Ser, Thr, Gln) |

| Electrostatic (Ionic) | Protonated Primary Amine (-NH₃⁺) | Negatively charged amino acids (Asp, Glu) |

| Cation-π | Protonated Primary Amine (-NH₃⁺) | Aromatic amino acids (Phe, Tyr, Trp) |

| Hydrophobic | Piperidine ring, Butyl chain | Nonpolar amino acids (e.g., Leu, Val, Ile) |

Mechanistic Probes and Reporter Assays for Biochemical Interactions

To investigate the biochemical interactions of this compound, a suite of biophysical and biochemical assays would be employed. These techniques can quantify binding affinity, determine kinetics, and identify the mode of interaction.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to monitor binding events in real-time. It allows for the determination of kinetic parameters such as the association rate constant (k_on) and the dissociation rate constant (k_off), from which the binding affinity (K_D) can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly techniques like Chemical Shift Perturbation (CSP) or Saturation Transfer Difference (STD) NMR, can be used to map the binding interface between the small molecule and its macromolecular target, providing structural information about the complex at atomic resolution.

Enzyme Inhibition Assays: If the compound is hypothesized to be an enzyme inhibitor, its activity can be tested using assays that monitor the consumption of a substrate or the formation of a product. These assays can determine the potency of inhibition (e.g., IC₅₀ or K_i values) and help elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Table 3: Reporter Assays for Studying Biochemical Interactions

| Assay | Information Provided | Purpose |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), stoichiometry | Characterizes the thermodynamics of binding |

| Surface Plasmon Resonance (SPR) | Association/dissociation kinetics (k_on, k_off), binding affinity (K_D) | Measures the real-time kinetics of the interaction |

| NMR Spectroscopy | Binding site identification, conformational changes, structural details | Elucidates the structure of the molecule-target complex |

| Enzyme Inhibition Assays | Potency (IC₅₀, K_i), mechanism of inhibition | Determines the functional effect on an enzyme's activity |

Studies on the Stereochemistry of Reactions Involving this compound

Stereochemistry is a critical aspect of the chemistry of this compound, as the molecule contains a chiral center.

The carbon atom at position 2 of the butane (B89635) chain (C2) is bonded to four different groups: a methyl group (-CH₃), an amino group (-NH₂), a hydrogen atom (-H), and a 2-(piperidin-1-yl)ethyl group (-CH₂CH₂-piperidine). This makes it a stereocenter, meaning the compound can exist as a pair of enantiomers: (R)-4-(piperidin-1-yl)butan-2-amine and (S)-4-(piperidin-1-yl)butan-2-amine.

The synthesis of this compound via the reduction of the achiral ketone precursor, 4-(piperidin-1-yl)butan-2-one, using a standard, achiral reducing agent like sodium borohydride, will result in a racemic mixture. saskoer.ca This is because the nucleophilic attack of the hydride ion can occur from either face (the Re face or the Si face) of the planar carbonyl group with equal probability, leading to the formation of both enantiomers in a 1:1 ratio. saskoer.ca

To obtain an enantiomerically enriched or pure sample, a stereoselective synthesis is required. This can be achieved through several strategies:

Use of a Chiral Reducing Agent: Employing a chiral borohydride reagent or a catalyst system like a chiral oxazaborolidine (as in the Corey-Bakshi-Shibata reduction).

Enzymatic Reduction: Using a ketoreductase enzyme that selectively produces one enantiomer.

Resolution of a Racemic Mixture: Separating the enantiomers after synthesis, for example, by forming diastereomeric salts with a chiral acid and separating them by crystallization.

The stereochemistry of this compound is vital because enantiomers can exhibit different biological activities and interactions with chiral biological macromolecules.

Table 4: Stereochemical Considerations in Synthesis

| Synthetic Approach | Reagents | Stereochemical Outcome | Product |

| Standard Reduction | 4-(piperidin-1-yl)butan-2-one, NaBH₄ | Non-selective facial attack (Re/Si) | Racemic mixture of (R)- and (S)-enantiomers |

| Stereoselective Reduction | 4-(piperidin-1-yl)butan-2-one, Chiral reducing agent/catalyst | Selective facial attack | Enantiomerically enriched (R)- or (S)-enantiomer |

Research on Biological Targets and Molecular Interactions of 4 Piperidin 1 Yl Butan 2 Amine

Identification and Characterization of Putative Protein and Nucleic Acid Targets

There is no available research that identifies or characterizes any putative protein or nucleic acid targets for 4-(Piperidin-1-YL)butan-2-amine.

No in vitro or ex vivo research data from receptor binding studies involving this compound are present in the scientific literature. Consequently, there is no information on its binding affinity or selectivity for any known receptors in either recombinant systems or native tissue preparations.

There are no published findings from biochemical assays that profile the effects of this compound on enzyme activity. Its potential to act as an enzyme inhibitor or activator has not been documented.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

No literature detailing structure-activity relationship (SAR) or structure-property relationship (SPR) studies for this compound could be located.

In the absence of identified biological targets, no research has been conducted to correlate specific structural modifications of the this compound scaffold with target engagement or selectivity.

There is no evidence of this compound being used in pharmacophore modeling or as a basis for ligand-based drug design in any published research.

Investigation of Intracellular Signaling Pathways Modulated by this compound (Molecular and Cellular Research)

No molecular or cellular research has been published that investigates the potential modulation of any intracellular signaling pathways by this compound.

Advanced Analytical Methodologies for Research on 4 Piperidin 1 Yl Butan 2 Amine

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Samples

Chromatography is a cornerstone of analytical chemistry, indispensable for separating and quantifying components within a mixture. For 4-(Piperidin-1-YL)butan-2-amine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer powerful means of analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like many piperidine (B6355638) derivatives. The development of a robust HPLC method is critical for accurate purity assessment and quantification.

Method development for this compound would typically involve the systematic optimization of several parameters to achieve adequate separation from impurities and reliable quantification. Key considerations include:

Column Selection: A C18 column is often a suitable starting point for the separation of amine compounds due to its hydrophobic stationary phase.

Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is commonly used. The pH of the aqueous phase is a critical parameter for controlling the retention of ionizable compounds like amines. For piperidine derivatives, a slightly acidic to neutral pH is often optimal. nih.gov

Detector: A UV-VIS detector is frequently employed, with the detection wavelength selected to maximize the analyte's absorbance. For piperidine-containing compounds, detection is often performed at wavelengths around 210, 254, or 280 nm. nih.gov

Flow Rate and Temperature: These parameters are optimized to ensure good peak shape and resolution within a reasonable analysis time.

Validation of the developed HPLC method is essential to ensure its reliability. This process typically involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). For instance, a study on related piperidine derivatives demonstrated the use of a Gemini C18 column with a gradient mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile for analytical HPLC analyses. nih.gov

Table 1: Illustrative HPLC Method Parameters for a Piperidine Derivative

| Parameter | Condition |

| Column | C18, 5 µm, 250 x 4.6 mm nih.gov |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Gradient | 5% to 95% B over 8 minutes nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This table is for illustrative purposes and specific conditions would need to be optimized for this compound.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Volatile Derivatives

While this compound itself may have limited volatility, GC-MS can be a powerful tool for its analysis, particularly after derivatization to increase volatility and thermal stability. GC separates the components of a mixture, and the mass spectrometer provides detailed structural information, allowing for confident identification.

For the analysis of amines by GC-MS, derivatization is often a necessary step. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). These reactions convert the polar amine group into a less polar, more volatile derivative.

The GC-MS analysis of a derivatized sample of this compound would provide a chromatogram showing the separation of the derivative from other components. The mass spectrum of the derivative's peak would exhibit a characteristic molecular ion and fragmentation pattern, which can be used for structural confirmation. A study on amine-related psychoactive substances utilized a DB-5ms column with a temperature gradient and helium as the carrier gas for GC-MS analysis. acs.org

Table 2: Example GC-MS Parameters for Analysis of Amine Derivatives

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness acs.org |

| Carrier Gas | Helium at 1.0 mL/min acs.org |

| Oven Program | Initial temp 50°C, ramp to 300°C acs.org |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

This table provides general parameters; specific conditions would need to be optimized for the specific derivative of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule.

For this compound, HRMS would be used to:

Confirm the Molecular Formula: By comparing the experimentally measured exact mass with the calculated theoretical mass of C9H20N2, the molecular formula can be confidently confirmed.

Identify Unknown Impurities: The high mass accuracy of HRMS allows for the determination of the elemental composition of unknown peaks in a sample, aiding in the identification of impurities.

Perform Fragment Analysis: In tandem with fragmentation techniques (MS/MS), HRMS can provide detailed structural information. By isolating the molecular ion and inducing fragmentation, the resulting fragment ions can be accurately mass-measured, providing clues about the molecule's structure. For example, the fragmentation of this compound would likely involve cleavage of the piperidine ring and the butyl chain.

Research involving novel psychoactive substances has demonstrated the utility of HRMS for screening and confirmation, highlighting its sensitivity and selectivity. scispace.com

Capillary Electrophoresis and Microfluidic Platforms for High-Throughput Screening in Research

Capillary electrophoresis (CE) and microfluidic platforms offer significant advantages for the high-throughput analysis of chemical compounds. These techniques are characterized by rapid analysis times, low sample and reagent consumption, and high separation efficiency.

CE separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution. For a basic compound like this compound, which will be protonated in an acidic buffer, CE can provide rapid and efficient separations. Studies on the analysis of alkaloids, a class of compounds that includes piperidine derivatives, have shown CE to be a useful technique. nih.govnih.gov The use of a high concentration of an acidic buffer, such as citric acid, can provide sufficient sensitivity for UV detection. nih.gov

Microfluidic platforms, or "lab-on-a-chip" devices, integrate multiple analytical steps, such as sample injection, separation, and detection, onto a single small chip. These platforms are ideal for high-throughput screening applications where a large number of samples need to be analyzed quickly.

Table 3: Potential Capillary Electrophoresis Parameters for Amine Analysis

| Parameter | Condition |

| Capillary | Fused silica (B1680970), 50 µm i.d. |

| Background Electrolyte | 100 mM Sodium acetate, pH 3.1 nih.gov |

| Applied Voltage | 15 kV nih.gov |

| Detection | UV at 224 nm nih.gov |

| Injection | Hydrodynamic or Electrokinetic |

These parameters are based on the analysis of related alkaloids and would require optimization for this compound.

Spectrophotometric and Fluorometric Methods for Detection and Quantification in Research Assays

Spectrophotometric and fluorometric methods provide alternative approaches for the detection and quantification of this compound, particularly in the context of research assays where high sensitivity may be required. These methods often rely on the reaction of the amine with a specific reagent to produce a colored or fluorescent product.

Spectrophotometric Methods

Spectrophotometric methods involve measuring the absorbance of light by a colored compound. For primary and secondary amines, a common approach is to use a chromogenic reagent that reacts specifically with the amine group.

One such method involves the reaction of amines with sodium 1,2-naphthoquinone-4-sulfonate (NQS) in an alkaline medium to form a colored product. tandfonline.comtandfonline.com The absorbance of this product can be measured at a specific wavelength (e.g., 490 nm) and correlated to the concentration of the amine. tandfonline.comtandfonline.com The reaction conditions, such as pH, temperature, and reagent concentration, must be carefully optimized to ensure quantitative results. tandfonline.comtandfonline.com Another method utilizes the reaction of secondary amines with carbon disulfide to form a dithiocarbamate (B8719985) complex, which can then be complexed with a metal ion like copper to form a colored product. acs.org

Fluorometric Methods

Fluorometric methods offer higher sensitivity compared to spectrophotometric methods. These techniques involve the reaction of the analyte with a fluorogenic reagent to produce a fluorescent derivative.

For primary amines, reagents like naphthalene-2,3-dicarboxaldehyde (NDA) can be used. nih.gov NDA reacts with primary amines in the presence of cyanide to form highly fluorescent cyanobenz[f]isoindole (CBI) derivatives. nih.gov The fluorescence intensity is directly proportional to the concentration of the amine. Strategies to improve the stability and quantum yield of the fluorescent product, such as the addition of cyclodextrins or the use of solvents like dimethyl sulfoxide, have been developed. nih.gov Fluorescamine is another well-known reagent that reacts rapidly with primary amines to form a fluorescent product. nih.govthermofisher.com

Table 4: Comparison of Spectrophotometric and Fluorometric Reagents for Amine Analysis

| Method | Reagent | Analyte Type | Principle |

| Spectrophotometry | Sodium 1,2-naphthoquinone-4-sulfonate (NQS) | Primary and Secondary Amines | Forms a colored product in alkaline medium. tandfonline.comtandfonline.com |

| Spectrophotometry | p-Benzoquinone | Aliphatic Primary and Secondary Amines | Forms a 1:1 colored product with maximum absorption at 510 nm. nih.govcolab.ws |

| Fluorometry | Naphthalene-2,3-dicarboxaldehyde (NDA) | Primary Amines | Forms a highly fluorescent cyanobenz[f]isoindole (CBI) derivative. nih.gov |

| Fluorometry | Fluorescamine | Primary Amines | Reacts rapidly to yield a fluorescent derivative. nih.govthermofisher.com |

Future Research Directions and Emerging Avenues for 4 Piperidin 1 Yl Butan 2 Amine

Exploration of Unconventional Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern pharmaceutical research. For 4-(Piperidin-1-YL)butan-2-amine, future research will likely focus on moving beyond traditional multi-step syntheses, which can be time-consuming and generate significant waste.

Key areas of exploration include:

Green Chemistry Approaches: The use of water as a solvent, development of catalytic reactions, and solvent-free reaction conditions are central to green chemistry. nih.govfigshare.com Research into water-mediated intramolecular cyclizations and the use of heterogeneous catalysts could offer more sustainable pathways to piperidine (B6355638) derivatives like this compound. nih.gov

One-Pot Syntheses and Multicomponent Reactions: These strategies aim to combine multiple reaction steps into a single operation, thereby increasing efficiency and reducing waste. ajchem-a.com Designing a one-pot synthesis for this compound from readily available starting materials would be a significant advancement.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, safety, and scalability. Applying flow chemistry to the synthesis of this compound could streamline its production for research and potential commercial applications.

Advanced Derivatization Strategies for Enhanced Molecular Specificity

The inherent structural features of this compound make it an ideal candidate for derivatization to enhance its biological activity and specificity. The piperidine ring and the secondary amine group offer multiple points for chemical modification. mdpi.com

Future derivatization strategies will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the piperidine ring and the butan-2-amine side chain will be crucial to understand how structural changes affect biological activity. nih.govjohnshopkins.edu For instance, introducing substituents on the piperidine ring or altering the length and branching of the alkyl chain could modulate receptor binding affinity and selectivity.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved pharmacokinetic profiles. For example, exploring isosteric replacements for the piperidine ring could lead to novel analogs with enhanced properties. nih.gov

Conformational Restriction: Introducing conformational constraints, such as creating bicyclic or spirocyclic systems, can improve target specificity and metabolic stability by reducing the flexibility of the molecule. acs.org

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.govresearchgate.net

For this compound, AI and ML can be applied to:

Predict Biological Activity: In silico methods can predict the potential biological targets and activity spectra of novel derivatives, guiding synthetic efforts towards the most promising compounds. clinmedkaz.orgnih.gov

Optimize Physicochemical Properties: AI models can predict properties such as solubility, permeability, and metabolic stability, which are critical for drug development. crimsonpublishers.commednexus.org This allows for the early identification of molecules with favorable drug-like properties.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel analogs of this compound with enhanced efficacy and safety profiles. researchgate.net

Challenges and Opportunities in Validating Novel Biological Targets

While the piperidine scaffold is present in many approved drugs, identifying and validating novel biological targets for this compound and its derivatives presents both challenges and opportunities. clinmedkaz.org

Key considerations include:

Target Identification: High-throughput screening and computational approaches can help identify potential protein targets. acs.org However, confirming these interactions and elucidating the mechanism of action requires extensive experimental validation.

Target Validation: Once a potential target is identified, its relevance to a specific disease must be established. This involves a combination of in vitro and in vivo studies to demonstrate that modulating the target's activity has a therapeutic effect.

Off-Target Effects: A significant challenge in drug development is minimizing off-target interactions that can lead to adverse effects. Thorough profiling against a panel of receptors and enzymes is necessary to assess the selectivity of new compounds. acs.org

Potential for Radioligand Development for Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and drug development. nih.govnih.gov Developing a radiolabeled version of this compound could open up new avenues for research.

Future directions in this area include:

Radiolabeling with 11C or 18F: The development of efficient methods for labeling this compound or its derivatives with positron-emitting isotopes like carbon-11 (B1219553) (11C) or fluorine-18 (B77423) (18F) is a primary goal. nih.govresearchgate.netresearchgate.net The choice of isotope will depend on the required half-life and the specific application.

In Vivo Imaging of Biological Targets: A successful PET radioligand would allow for the non-invasive visualization and quantification of its target in the living brain or other organs. acs.org This could be invaluable for understanding the distribution and density of the target in healthy and diseased states.

Drug Occupancy Studies: PET imaging can be used to measure the extent to which a drug occupies its target receptor at different doses. nih.gov This information is crucial for optimizing dosing regimens in clinical trials.

Interdisciplinary Approaches Combining Chemistry, Biology, and Computational Science

The future development of this compound will require a highly integrated and interdisciplinary approach.

Successful research programs will necessitate collaboration between:

Synthetic Chemists: To devise novel and efficient synthetic routes and create libraries of derivatives. nih.gov

Biologists and Pharmacologists: To conduct in vitro and in vivo studies to evaluate the biological activity and mechanism of action of new compounds. nih.govresearchgate.net

Computational Chemists and Data Scientists: To apply AI and ML tools for molecular design, property prediction, and data analysis. researchgate.netnih.gov

By fostering collaboration across these disciplines, researchers can accelerate the discovery and development of new therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Piperidin-1-YL)butan-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting piperidine with 4-bromobutan-2-amine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Optimization involves factorial design experiments to evaluate variables like temperature, solvent polarity, and catalyst presence (e.g., KI for SN2 reactions). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of ¹H and ¹³C NMR spectroscopy to verify amine and piperidine proton environments. Compare experimental spectra with computational predictions (e.g., density functional theory, DFT). Mass spectrometry (ESI-MS or GC-MS) confirms molecular weight, while elemental analysis validates C/H/N ratios (±0.3% tolerance). For crystalline derivatives, X-ray crystallography resolves bond angles and stereochemistry .

Q. What are the standard protocols for assessing the compound’s basic pharmacological properties?

- Methodological Answer : Screen for receptor binding affinity using radioligand displacement assays (e.g., μ-opioid or serotonin receptors). Evaluate cytotoxicity via MTT assays on HEK-293 or HepG2 cell lines. Determine lipophilicity (logP) using shake-flask/HPLC methods to predict blood-brain barrier permeability .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data across different experimental models?

- Methodological Answer : Apply meta-analysis to identify confounding variables (e.g., cell line specificity, assay sensitivity). Validate results using orthogonal methods:

- In vitro/in vivo correlation: Compare receptor binding (IC₅₀) with behavioral assays (e.g., hot-plate test in rodents).

- Dose-response normalization: Adjust for differences in bioavailability using pharmacokinetic models (compartmental analysis) .

Q. What computational strategies are effective for predicting the compound’s structure-activity relationships (SAR)?

- Methodological Answer : Perform 3D-QSAR using comparative molecular field analysis (CoMFA) or molecular docking (AutoDock Vina) to map steric/electronic interactions with target proteins. Validate models with leave-one-out cross-validation (Q² > 0.5) and external test sets. Compare with analogs like 5-(Piperidin-1-yl)pentan-1-amine to identify critical substituent effects .

Q. How can factorial design improve experimental efficiency in optimizing enantioselective synthesis?

- Methodological Answer : Use a 2³ factorial design to test variables:

- Factors: Chiral catalyst loading (e.g., (R)-BINAP), temperature, solvent (toluene vs. THF).

- Response: Enantiomeric excess (HPLC with chiral column). Analyze interactions using ANOVA to prioritize significant factors. Follow with response surface methodology (RSM) for fine-tuning .

Q. What analytical approaches are recommended for studying the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS/MS over 72 hours. Identify metabolites using high-resolution mass spectrometry (HRMS) and fragmentation patterns. Compare with degradation pathways of structurally related amines (e.g., 4-Methylpiperazin-1-amine) .

Q. How can researchers systematically compare this compound with structural analogs for improved target selectivity?

- Methodological Answer : Generate a pharmacophore model (e.g., using Schrödinger Phase) to align key functional groups (amine, piperidine ring). Test analogs with modified chain lengths (e.g., 6-(Piperidin-1-yl)hexan-1-amine) or substituents (e.g., benzyl groups) in competitive binding assays. Use cluster analysis to group compounds by activity profiles .

Q. What ethical and methodological considerations apply when transitioning from in vitro to in vivo studies?

- Methodological Answer : Adopt ARRIVE guidelines for animal studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.